![molecular formula C7H11N3 B2747393 (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2091795-23-0](/img/structure/B2747393.png)
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Scientific Research Applications
Synthesis and Antimicrobial Applications
One study explored the synthesis and antimicrobial evaluation of pyrazolopyranotriazolopyrimidine derivatives, indicating the potential of these compounds in developing new antimicrobial agents. The research detailed the synthesis routes and structural characterization, with some derivatives showing potent antimicrobial activity (Shamroukh et al., 2007).
Antineoplastic Activity
Research into pyrazole derivatives has revealed their potential in cancer treatment. A study synthesized pyrazolotetrazine derivatives as prodrugs of antineoplastic agents, demonstrating the importance of the 2-chloroethyl function for antineoplastic activity in experimental animals. This highlights the role of pyrazole derivatives in developing new cancer therapies (Cheng et al., 1986).
Organocatalytic Applications
Another research focus is on green chemistry, where isonicotinic acid was used as a dual and biological organocatalyst for the synthesis of pyranopyrazoles. This method represents a solvent-free, environmentally friendly approach to synthesizing compounds with potential applications in medicinal chemistry (Zolfigol et al., 2013).
Potential Anticancer Agents
Further studies include the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds were explored for their ability to inhibit mitosis and exhibit antitumor activity, underscoring the significance of pyrazine derivatives in oncological research (Temple et al., 1987).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathway of HBV replication. By interacting with the HBV core protein, it disrupts the normal functioning of the virus and inhibits its ability to replicate .
Result of Action
The result of the compound’s action is the effective inhibition of HBV replication, even in the presence of nucleoside-resistant HBV mutants . This leads to a decrease in the HBV DNA viral load, which is a key indicator of the virus’s activity within the body .
Action Environment
The action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is influenced by the biological environment within the host organism. Factors such as the presence of HBV mutants and the overall health status of the host can impact the compound’s efficacy . .
properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2091795-23-0 |
Source
|
Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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